molecular formula C12H25IN2S B1672626 Isothiuronium CAS No. 22584-04-9

Isothiuronium

Cat. No.: B1672626
CAS No.: 22584-04-9
M. Wt: 356.31 g/mol
InChI Key: INDZTCRIYSRWOH-UHFFFAOYSA-N
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Description

Preparation Methods

AHR-1911 can be synthesized through the reaction of 10-undecen-1-yl iodide with thiourea . The reaction typically involves heating the reactants in a suitable solvent under reflux conditions. The product is then purified through recrystallization or other appropriate methods . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

AHR-1911 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Properties

CAS No.

22584-04-9

Molecular Formula

C12H25IN2S

Molecular Weight

356.31 g/mol

IUPAC Name

undec-10-enyl carbamimidothioate;hydroiodide

InChI

InChI=1S/C12H24N2S.HI/c1-2-3-4-5-6-7-8-9-10-11-15-12(13)14;/h2H,1,3-11H2,(H3,13,14);1H

InChI Key

INDZTCRIYSRWOH-UHFFFAOYSA-N

SMILES

C=CCCCCCCCCCSC(=N)N.I

Canonical SMILES

C=CCCCCCCCCCSC(=N)N.I

Appearance

Solid powder

22584-04-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AHR 1911
AHR-1911
AHR1911
Isothiouronium
Isothiuronium

Origin of Product

United States

Synthesis routes and methods

Procedure details

The equipment was the same as in Example 26 above. 11.5 g (0.1 mole) 2-aminoheptane was mixed with 50 ml ethanol 2B and 15.7 g (0.1 mole) N-heptyl isothiocyanate was added, resulting in an exothermic reaction during which the temperature rose from 25° to 65° C. The reaction mixture was refluxed on a steam bath for 1.5 hours. 17.16 g (0.11 mole) ethyl iodide was then added to the thiourea and the mixture refluxed for 1.5 hours on a steam bath. The product was vacuum evaporated to produce 44.0 g of an isothiuronium salt. The isothiuronium salt was dissolved in 200 ml of toluene and washed with 100 cc of 5 percent sodium hydroxide. The toluene layer was then washed twice with 150 cc portions of water, dried over magnesium sulfate, filtered and vacuum evaporated. The product was then stripped under high vacuum to produce 7.78 g (92.6 weight percent of theory yield) of a clear, yellow liquid having a nD30 of 1.4768. The product was identified as the title product by IR and NMR spectra analyses.
Quantity
11.5 g
Type
reactant
Reaction Step One
[Compound]
Name
N-heptyl isothiocyanate
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
17.16 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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